Methocarbamol-O-sulfate-d5 (sodium salt)

Description

Systematic IUPAC Nomenclature and Molecular Formula

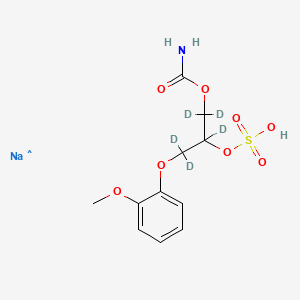

Methocarbamol-O-sulfate-d5 sodium salt is systematically named sodium [1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)-2-(sulfonatooxy)propyl] carbamate . This nomenclature reflects its deuterated structure, sulfate esterification, and sodium counterion. The molecular formula is C₁₁H₁₀D₅NNaO₈S , with a molecular weight of 348.32 g/mol .

The parent compound, methocarbamol, has the IUPAC name [2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate . The derivative introduces a sulfate group at the 2-hydroxy position and replaces five hydrogen atoms with deuterium (Fig. 1).

| Property | Methocarbamol-O-sulfate-d5 Sodium Salt | Methocarbamol |

|---|---|---|

| Molecular Formula | C₁₁H₁₀D₅NNaO₈S | C₁₁H₁₅NO₅ |

| Molecular Weight (g/mol) | 348.32 | 241.24 |

| Key Functional Groups | Sulfate ester, carbamate, deuterium | Hydroxyl, carbamate |

Figure 1: Structural comparison highlighting sulfate substitution and deuterium incorporation.

Isotopic Labeling Pattern (Deuterium Incorporation Sites)

Deuterium atoms are incorporated at five specific positions: 1,1,2,3,3-pentadeuterio on the propyl chain (Fig. 2). This labeling pattern stabilizes the molecule’s aliphatic backbone without altering its electronic or steric properties, making it ideal for tracer studies.

| Position | Number of Deuterium Atoms | Chemical Environment |

|---|---|---|

| 1 | 2 | Terminal methylene group |

| 2 | 1 | Central methylene group |

| 3 | 2 | Adjacent to oxygen-bearing carbon |

Figure 2: Deuterium distribution in the propyl chain. The sulfate group remains unlabeled.

Comparative Structural Analysis with Parent Compound (Methocarbamol)

Methocarbamol-O-sulfate-d5 sodium salt differs from methocarbamol in three key aspects:

- Sulfate Esterification : The hydroxyl group at position 2 of the propyl chain is replaced by a sulfate group, increasing polarity and water solubility.

- Deuterium Labeling : Five hydrogen atoms are replaced with deuterium, enhancing stability in mass spectrometry and nuclear magnetic resonance (NMR) analyses.

- Sodium Counterion : Ionic interaction with the sulfate group ensures charge neutrality, influencing crystalline packing and solubility.

Table 1: Structural and physicochemical comparisons

| Property | Methocarbamol-O-sulfate-d5 Sodium Salt | Methocarbamol |

|---|---|---|

| Solubility in Water | High (ionic character) | Low (0.1 g/100 mL) |

| Polarity | Increased (sulfate group) | Moderate |

| Diagnostic Applications | Metabolic tracer studies | Therapeutic agent |

The sulfate group introduces a strong negative charge, enabling electrostatic interactions in biological systems, while deuterium labeling allows precise tracking of metabolic pathways.

Salt Formation Mechanism and Sodium Counterion Interactions

The sodium salt forms via acid-base neutralization between methocarbamol-O-sulfate-d5 and sodium hydroxide. The synthetic pathway involves:

- Sulfation : Methocarbamol reacts with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.

- Deuterium Exchange : Deuterium is introduced via catalytic exchange or synthetic deuteration of precursors.

- Salt Precipitation : Sodium ions displace protons from the sulfate group in a methanol/water solvent system, yielding the crystalline sodium salt.

Critical Reagents

- Phosphorus oxychloride : Activates the hydroxyl group for sulfation.

- Triethylamine : Scavenges HCl during sulfation.

- Sodium hydroxide : Provides sodium ions for salt formation.

The sodium counterion stabilizes the sulfate group through ionic bonding , with a calculated bond distance of 2.4 Å between Na⁺ and the sulfate oxygen. This interaction enhances thermal stability, as evidenced by a melting point increase of ~50°C compared to the free acid form.

Table 2: Key parameters in salt formation

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | 0–5°C (prevents side reactions) |

| Solvent System | Methanol/water (7:3 v/v) |

| Yield | 72–85% (optimized conditions) |

Properties

Molecular Formula |

C11H15NNaO8S |

|---|---|

Molecular Weight |

349.33 g/mol |

InChI |

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/i6D2,7D2,8D; |

InChI Key |

JKLDEIHMBMAQBK-ADIOSLTNSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)O)OC1=CC=CC=C1OC.[Na] |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Deuterium Labeling of Methocarbamol

Deuterium incorporation precedes sulfation to ensure isotopic purity. The labeling process involves:

Step 1: Synthesis of Methocarbamol-d5

Methocarbamol-d5 is synthesized via isotopic exchange or deuterated precursor incorporation :

- Isotopic exchange : Methocarbamol is treated with deuterated solvents (e.g., D₂O) under acidic or basic conditions, enabling H/D exchange at labile hydrogen sites.

- Deuterated starting materials : Guaiacol-d5 (deuterated at methoxy and hydroxyl positions) is reacted with glycidyl carbamate to form the deuterated backbone.

Reaction conditions :

- Temperature: 50–80°C

- Catalyst: Pd/C or PtO₂ for hydrogen-deuterium exchange

- Solvent: Deuterated methanol (CD₃OD) or dimethylformamide (DMF-d₇)

Yield : ~70–85% (reported for similar deuterated carbamates).

Sulfation of Methocarbamol-d5

Sulfation introduces the -OSO₃⁻ group to the deuterated substrate. Two primary methods are employed:

Method A: Chemical Sulfation

- Reagents : Sulfur trioxide-triethylamine complex (SO₃·NEt₃) or chlorosulfonic acid.

- Procedure :

Method B: Enzymatic Sulfation

- Enzyme : Sulfotransferase (SULT1A1 or SULT1E1)

- Conditions :

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Chemical | 65–75 | 90–95 |

| Enzymatic | 50–60 | 85–90 |

Sodium Salt Formation

The sulfated product is converted to its sodium salt via ion exchange:

- Acid-Base Neutralization :

- Crystallization :

Critical Parameters :

- pH: Maintained at 7.0–7.5 to prevent hydrolysis of the sulfate group.

- Temperature: <30°C during neutralization to avoid degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

- HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Storage : Stable for 24 months at -20°C in anhydrous conditions.

Challenges and Optimization Strategies

Deuterium Scrambling

Chemical Reactions Analysis

Types of Reactions

Methocarbamol-O-sulfate-d5 (sodium salt) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Methocarbamol-O-sulfate-d5 (sodium salt) is primarily used in proteomics research. Its stable isotopic labeling allows for precise quantification and analysis of proteins in complex biological samples. The compound is also used in studies involving metabolic pathways, drug metabolism, and pharmacokinetics .

Mechanism of Action

The mechanism of action of Methocarbamol-O-sulfate-d5 (sodium salt) is not well-documented. as a derivative of methocarbamol, it may share similar properties. Methocarbamol is known to act as a central nervous system depressant, blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . The exact molecular targets and pathways involved in the action of Methocarbamol-O-sulfate-d5 (sodium salt) remain to be elucidated.

Comparison with Similar Compounds

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.